molecular formula C21H17ClN4O3 B2942217 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 946323-45-1

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2942217
CAS RN: 946323-45-1
M. Wt: 408.84
InChI Key: RRATVHBXMHJSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves metal-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura cross-coupling reaction has been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a chloro group, a methoxy group, an imidazo[1,2-b]pyridazin-2-yl group, a phenyl group, and a phenoxyacetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of fluoroethoxy and fluoropropoxy substituted compounds has demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential applications in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal activities of derivatives. Some compounds, including those with 1,3,4-oxadiazole and imidazo[1,2-a]pyridine structures, have been reported to exhibit antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus flavus, highlighting their potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Antiproliferative and Anticancer Activities

Some novel (imidazo[1,2-a]pyrazin-6-yl)ureas synthesized from key intermediates like 6-aminoimidazo[1,2-a]pyrazine have displayed cytostatic activity against non-small cell lung cancer cell lines. These compounds have shown potential in inducing overexpression of the TP53 gene, suggesting their utility in cancer research, particularly in the reactivation of p53 mutants in lung cancer (Bazin et al., 2016).

Cardiotonic and Vasodilator Activities

The research into noncatecholamine, nonglycoside cardiotonic drugs has led to the discovery of compounds with both inotropic and vasodilator activities. Imidazo[4,5-c]pyridines, for example, have been identified as significantly more potent than their imidazo[4,5-b]pyridine counterparts, suggesting their potential application in developing new cardiotonic drugs (Robertson et al., 1985).

properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-21-10-9-19-23-18(12-26(19)25-21)14-7-8-16(22)17(11-14)24-20(27)13-29-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRATVHBXMHJSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

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